molecular formula C22H22Cl3N3O5 B1574261 PF-8380 hydrochloride

PF-8380 hydrochloride

Numéro de catalogue B1574261
Poids moléculaire: 514.79
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF-8380 Hcl is a potent and specific autotaxin inhibitor with an IC50 value of 2.8 nM.  in vitro: PF-8380 is a specific autotaxin inhibitor with an IC(50) of 2.8 nM in isolated enzyme assay and 101 nM in human whole blood. PF-8380 has adequate oral bioavailability and exposures required for in vivo testing of autotaxin inhibition.  in vivo: PF-8380, dosed orally at 30 mg/kg, provided >95% reduction in both plasma and air pouch LPA within 3 h, indicating autotaxin is a major source of LPA during inflammation. At 30 mg/kg PF-8380 reduced inflammatory hyperalgesia with the same efficacy as 30 mg/kg naproxen. Inhibition of plasma autotaxin activity correlated with inhibition of autotaxin at the site of inflammation and in ex vivo whole blood. Pre-treatment of GL261 and U87-MG cells with 1μM PF-8380 followed by 4-Gy irradiation resulted in decreased clonogenic survival, decreased migration (33% in GL261;  P=0.002 and 17.9% in U87-MG;  P=0.012), decreased invasion (35.6% in GL261;  P=0.0037 and 31.8% in U87-MG;  P=0.002), and attenuated radiation-induced Akt phosphorylation .

Applications De Recherche Scientifique

Autotaxin Inhibition and Glioma Cell Viability

PF-8380 hydrochloride and its analogs have been explored for their ability to inhibit autotaxin, a key enzyme involved in various inflammatory conditions and cancers. The study found that some analogs of PF-8380, particularly those bearing only the benzo[d]oxazol-2(3H)-one moiety, were more cytotoxic to the LN229 glioblastoma cell line than PF-8380 itself (St-Cœur et al., 2013).

Inflammatory Conditions and Lysophosphatidic Acid Levels

PF-8380 hydrochloride has been identified as a potent inhibitor of autotaxin, significantly reducing lysophosphatidic acid (LPA) levels in plasma and at inflammation sites. This reduction in LPA has implications for treating a variety of diseases with inflammatory components, including cancer, arthritis, and multiple sclerosis (Gierse et al., 2010).

Implications for Parkinson's Disease

In the context of neurodegenerative disorders, specifically Parkinson's disease, PF-8380 hydrochloride has been studied for its potential neuroprotective effects. The research suggests that PF-8380 may have properties that protect against dopaminergic neurodegeneration and neuroinflammation, mediated by pathways such as the adenosine A1 receptor pathway (Liu et al., 2006), (Zheng et al., 2017).

Bronchial Epithelial Cell Protection

In human bronchial epithelial cells, PF-8380 hydrochloride has been shown to upregulate the expression of human β-defensin-2 (hBD-2), an antimicrobial peptide, through signaling pathways such as p38 MAPK, ERK, and NF-κB. This suggests potential applications in treating microbial infections by strengthening epithelial barriers (Gan et al., 2014).

Non-Alcoholic Steatohepatitis Treatment

PF-8380 has been investigated for its anti-inflammatory effects in a rat model of non-alcoholic steatohepatitis (NASH). The findings indicate that PF-8380 can ameliorate hepatic steatosis and inflammation, possibly by inhibiting the ROCK/NF-κB signaling pathway in liver tissue (Ma et al., 2016).

Propriétés

Nom du produit

PF-8380 hydrochloride

Formule moléculaire

C22H22Cl3N3O5

Poids moléculaire

514.79

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.